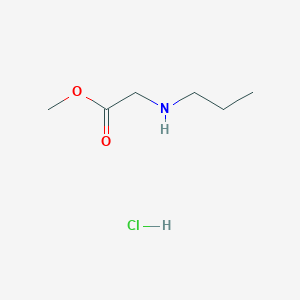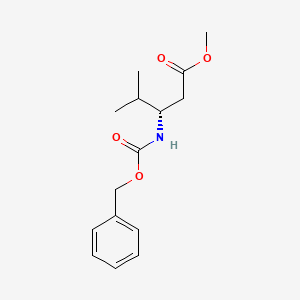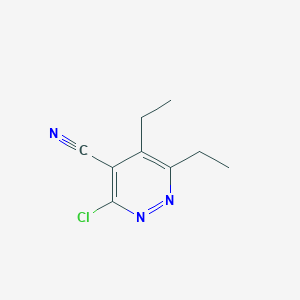
Methyl 2-(propylamino)acetate hydrochloride
Overview
Description
“Methyl 2-(propylamino)acetate hydrochloride” is a chemical compound with the CAS Number: 1616254-05-7 . It has a molecular weight of 167.64 and is typically in the form of a powder .
Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 167.64 . Other specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Chemical Modification and Polymer Research
The modification of xylan, a hemicellulose, illustrates the innovative use of chemical processes to produce biopolymers with specific properties. For instance, the reaction of 4-O-methylglucuronoxylan (GX) from birch with sodium monochloroacetate under specific conditions leads to the creation of xylan esters with potential applications in drug delivery and as antimicrobial agents. This research highlights the importance of chemical modification techniques in developing new materials with tailored properties for various applications (Petzold-Welcke et al., 2014).
Environmental Science and Toxicology
In environmental science, the study of methanogenic pathways and their quantification using stable carbon isotopic signatures is a crucial area of research. Understanding the contribution of different pathways to total CH4 production can aid in environmental assessments and the development of strategies to mitigate methane emissions, a potent greenhouse gas (Conrad, 2005).
Bioremediation and Waste Treatment
The utilization of cellulose acetate-based nanofibers for the immobilization of bacterial cells showcases an innovative approach to treating wastewater. This method not only facilitates the handling and efficiency of bacteria in removing pollutants like methylene blue dye but also emphasizes the role of material science in enhancing bioremediation processes (Zamel & Khan, 2021).
Epigenetics and Gene Expression
Epigenetic modifications, particularly DNA methylation, play a critical role in gene expression and have implications for a broad range of diseases, including cancer. Research in this field is vital for understanding the mechanisms underlying these changes and for developing potential therapeutic strategies. Studies have explored genome-wide DNA methylation and its implications for diseases like ovarian cancer, demonstrating the potential of epigenetic markers for early diagnosis, prognosis, and treatment (Barton et al., 2008; Yong et al., 2016).
Chemical Recycling
The chemical recycling of poly(ethylene terephthalate) (PET) represents a significant advancement in addressing plastic waste. By employing hydrolysis and glycolysis, researchers can recover valuable monomers and produce secondary materials, showcasing an effective approach to sustainability and resource conservation (Karayannidis & Achilias, 2007).
Properties
IUPAC Name |
methyl 2-(propylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4-7-5-6(8)9-2;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFNIGIHJOOBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1457324.png)


![5-Acetamidopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457331.png)


![(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457335.png)

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1457337.png)


![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B1457346.png)
